1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one is a compound with a unique structure that includes a thiolane ring and a hydroxyphenyl groupIt is characterized by its molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-hydroxyaniline with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiolane ring may also play a role in the compound’s biological activity by interacting with cellular components and pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one: Similar in structure but with variations in the substituents on the thiolane ring.
4-Hydroxyaniline derivatives: Compounds with similar hydroxyphenyl groups but different core structures.
Thiolane derivatives: Compounds with similar thiolane rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a hydroxyphenyl group and a thiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(1-oxothiolan-1-ylidene)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10-5-3-9(4-6-10)11-14(13)7-1-2-8-14/h3-6,12H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSRAMQMBXDMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC2=CC=C(C=C2)O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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